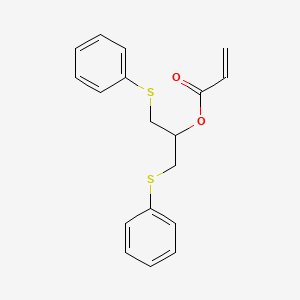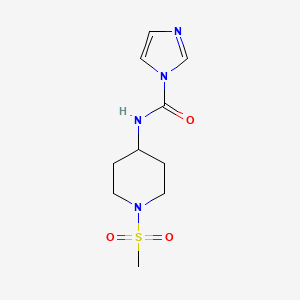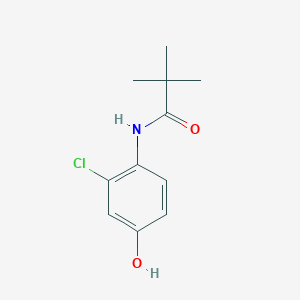
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
概要
説明
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is a chemical compound that belongs to the class of benzodioxane derivatives. Benzodioxanes are a group of isomeric chemical compounds with the molecular formula C8H8O2 . These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide typically involves the amidation of benzo[1,4]dioxane derivatives. One common method is the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily affords the corresponding salicylamides in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce benzodioxane derivatives with reduced functional groups.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an immunosuppressive agent.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on microtubules and their component protein, tubulin, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide include:
1,4-Benzodioxane: A parent compound with various derivatives used in pharmaceuticals.
1,3-Benzodioxane: Another isomer with applications in medicinal and synthetic chemistry.
1,2-Benzodioxane: An isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-8-3-2-4-9-10(8)14-6-5-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
InChIキー |
DXLDFWAWEWOKIW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2C(=CC=C1)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-(3-hydroxypropyl)-,ethyl ester](/img/structure/B8504860.png)

![1-Ethenylbicyclo[2.2.1]hept-2-ene](/img/structure/B8504873.png)


![2-methyl-5-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8504905.png)
![Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B8504913.png)


![5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8504945.png)



